N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of thienoquinolines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves the condensation of 4-isopropylaniline with thieno[2,3-b]quinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienoquinoline derivatives.
Biology: Studied for its potential as an inhibitor of protein-protein interactions, particularly in signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit protein kinase C (PKC) by disrupting the interaction between PKC and its receptor for activated C-kinase (RACK2). This inhibition affects downstream signaling pathways, leading to reduced cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide
- N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide
Uniqueness
N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PKC selectively makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-13(2)14-7-9-17(10-8-14)22-20(24)19-12-16-11-15-5-3-4-6-18(15)23-21(16)25-19/h3-13H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFVERUQGAJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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